molecular formula C19H23N3O2S B2832332 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide CAS No. 1105209-20-8

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide

Cat. No. B2832332
CAS RN: 1105209-20-8
M. Wt: 357.47
InChI Key: MMOPZZXEVZNQKS-UHFFFAOYSA-N
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Description

The compound “2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The benzylthio and cyclohexylacetamide groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known structures of similar compounds. It likely has a planar pyrimidine ring with benzylthio and cyclohexylacetamide groups attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzylthio group might be susceptible to oxidation, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Scientific Research Applications

Potential as Dual Inhibitors

Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Research indicates that compounds with a similar structure to "2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide" have been studied for their dual inhibitory action against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for anticancer drugs. A study by Gangjee et al. (2008) discusses the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual TS and DHFR inhibitors, showing potent inhibitory activities and suggesting the potential utility of these compounds as antitumor agents [Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008].

Structural Activity Relationship (SAR) Studies

Design and Synthesis for Antitumor Activity : Following the design and synthesis strategies for related compounds provides insights into enhancing their therapeutic efficacy. Another study by Gangjee et al. (2009) on designing, synthesizing, and evaluating classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual TS and DHFR inhibitors highlights the significance of structural modifications in improving antitumor activity. This research emphasizes the role of specific substituents in enhancing the inhibitory potency against targeted enzymes and tumor cells, indicating the potential for structurally similar compounds to serve as effective antitumor agents [Gangjee et al., 2009].

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or materials science. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-17(20-15-9-5-2-6-10-15)11-16-12-18(24)22-19(21-16)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-11,13H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPZZXEVZNQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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